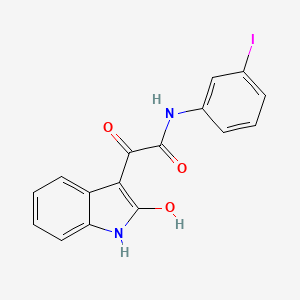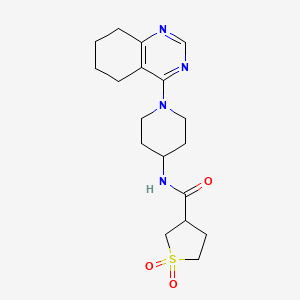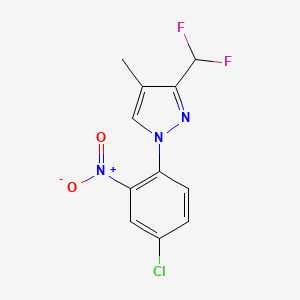
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(3-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(3-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H21ClF2N2O4S and its molecular weight is 530.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds structurally related to 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(3-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one have been synthesized and studied for their antimicrobial and antifungal properties. Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a related compound, demonstrated potent antimicrobial activity against various bacterial strains and fungi. The antimicrobial activity of these compounds was further supported by molecular docking studies, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).
Pharmacological Screening
Bioactive molecules containing fluoro-substituted benzothiazoles, which are structurally similar to the compound , have been synthesized and screened for various pharmacological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies highlight the diverse pharmacological potential of fluoro-substituted compounds (Patel et al., 2009).
Anticancer Applications
Several sulfonamide derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Notably, some of these compounds showed potent anticancer activity, indicating their potential use in cancer treatment (Ghorab et al., 2015).
Anti-inflammatory and Analgesic Applications
Derivatives of quinazolinone, structurally similar to the compound in focus, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This indicates the potential application of such compounds in the treatment of inflammation and pain (Farag et al., 2012).
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF2N2O4S/c27-18-4-2-6-20(12-18)36(33,34)25-16-31(15-17-3-1-5-19(28)11-17)23-14-24(30-7-9-35-10-8-30)22(29)13-21(23)26(25)32/h1-6,11-14,16H,7-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMCKJKLEFZYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC(=CC=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2804726.png)
![2-[[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2804727.png)


![2-(cyanomethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2804730.png)



![ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2804738.png)
![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2804739.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2804742.png)
